2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
CAS No.:
Cat. No.: VC14542804
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3O4S |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C16H19N3O4S/c1-23-15-8-4-3-7-14(15)19(24(2,21)22)12-16(20)18-11-13-6-5-9-17-10-13/h3-10H,11-12H2,1-2H3,(H,18,20) |
| Standard InChI Key | LZQHRODOLFRAES-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C |
Introduction
2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound featuring a complex molecular structure. It includes a methoxy group, a methylsulfonyl group, an aniline derivative, and a pyridine ring. This combination of functional groups contributes to its potential biological activity and chemical reactivity, making it of interest in fields such as medicinal chemistry and organic synthesis.
Synthesis and Industrial Applications
The synthesis of 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, which can be optimized using techniques such as continuous flow reactors and solvent recycling. These methods enhance efficiency, yield, and purity while minimizing costs and environmental impact.
For industrial applications, optimizing synthetic routes is crucial. Techniques like continuous flow chemistry can improve reaction conditions, reduce waste, and increase scalability.
Biological Activity and Potential Applications
While the biological activity of 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide is not extensively documented, its structural components suggest potential interactions with biological targets. It may exhibit activity as an enzyme inhibitor or receptor modulator, which could be explored in drug development contexts. Further experimental studies are necessary to elucidate its specific mechanisms of action and therapeutic potential.
| Potential Biological Activity | Possible Applications |
|---|---|
| Enzyme Inhibition | Drug Development |
| Receptor Modulation | Therapeutic Interventions |
Comparative Analysis with Similar Compounds
Compounds similar to 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide include other aniline derivatives and pyridine-based compounds. For example, 2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide shares a similar structure but with additional methyl groups on the aniline ring, which can affect its chemical behavior and biological activity.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Sulfonamide Group | Antimicrobial |
| N-Methylsulfonylaniline | Aniline Derivative with Methylsulfonyl | Anti-inflammatory |
| Pyridinecarboxamide | Pyridine Ring and Amide | Anticancer |
Future Research Directions
Future studies should focus on elucidating the biological activity of 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide through in vitro and in vivo experiments. This will help determine its potential therapeutic applications and provide insights into its mechanisms of action. Additionally, comparative studies with similar compounds can highlight its unique advantages and limitations.
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